tert-Butyl pentafluoropropionate
Description
Significance of Perfluorinated Esters in Contemporary Organic Chemistry
Per- and polyfluoroalkyl substances (PFAS) are a broad class of synthetic organofluorine compounds characterized by multiple fluorine atoms attached to an alkyl chain. wikipedia.org The carbon-fluorine bond is one of the strongest in organic chemistry, rendering these compounds highly stable and resistant to heat, oil, stains, grease, and water. wikipedia.org This unique set of properties has led to their widespread use in a vast array of products, including waterproof fabrics, food packaging, and firefighting foams. wikipedia.org
Within this large family, perfluorinated esters are of particular interest to chemists. Their stability and unique electronic properties make them valuable components in the synthesis of more complex molecules. solubilityofthings.com Fluorinated compounds are also noted for their oleophobicity (oil and fat insolubility), a characteristic that distinguishes them from many other halogenated substances. greenpeace.to The stability of perfluorinated carboxylic acids, which can be derived from these esters, makes them significant in both synthetic applications and as environmental degradation products of other fluorinated compounds. greenpeace.to
Overview of the tert-Butyl Ester Moiety in Chemical Synthesis
The tert-butyl ester group is a widely utilized protecting group for carboxylic acids in organic synthesis. thieme-connect.com Its bulky nature provides excellent stability against a variety of nucleophiles and reducing agents. thieme-connect.com This stability is crucial in multi-step syntheses where other parts of a molecule need to be modified without affecting the carboxylic acid functionality. youtube.com
A key advantage of the tert-butyl ester is its facile removal under acidic conditions, a process often referred to as deprotection. thieme-connect.comyoutube.com This selective cleavage allows for the unmasking of the carboxylic acid at a desired stage of the synthesis. researchgate.net Common methods for introducing this protective group include the reaction of a carboxylic acid with tert-butanol (B103910) or isobutylene (B52900) in the presence of an acid catalyst. thieme-connect.com The tert-butyl ester's utility is particularly prominent in peptide synthesis, where it allows for the temporary blocking of the C-terminus of an amino acid while the N-terminus is being elongated. youtube.comresearchgate.net
Scope and Research Trajectories for tert-Butyl Pentafluoropropionate
The combination of a perfluorinated chain and a tert-butyl ester in this compound presents unique opportunities for research. Current investigations could focus on the synthesis and reactivity of this specific molecule. For instance, exploring its utility as a building block for introducing the pentafluoropropionyl group into various organic molecules could be a fruitful area of study.
Future research may also delve into the specific applications of this compound. Given the properties of both perfluorinated compounds and tert-butyl esters, this compound could potentially be used in the development of new materials, polymers, or as an intermediate in the synthesis of novel pharmaceuticals or agrochemicals. Understanding the interplay between the highly fluorinated chain and the sterically hindered ester group will be key to unlocking its full potential in synthetic organic chemistry.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | tert-butyl 2,2,3,3,3-pentafluoropropanoate |
| Molecular Formula | C7H9F5O2 |
| Molecular Weight | 220.14 g/mol |
| CAS Number | 55258-28-1 |
Note: The data in this table is computationally derived from various chemical databases. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2,2,3,3,3-pentafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F5O2/c1-5(2,3)14-4(13)6(8,9)7(10,11)12/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXVHVXDRVVEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378469 | |
| Record name | tert-Butyl pentafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55258-28-1 | |
| Record name | tert-Butyl pentafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl Pentafluoropropionate
Acylation Reactions with tert-Butyl Alcohol
This approach utilizes activated forms of pentafluoropropionic acid, such as the corresponding acid chloride or anhydride (B1165640), to acylate tert-butyl alcohol. The reaction between an acid chloride and an alcohol is a classic method for ester formation.
The synthesis of tert-butyl chloride from tert-butyl alcohol and hydrochloric acid proceeds via an SN1 mechanism, highlighting the stability of the tert-butyl carbocation. rsc.orgyoutube.com In the context of esterification, pentafluoropropionyl chloride would react with tert-butyl alcohol. The reaction mechanism would likely involve the nucleophilic attack of the hydroxyl group of tert-butyl alcohol on the carbonyl carbon of the highly electrophilic pentafluoropropionyl chloride. This is followed by the elimination of hydrogen chloride to yield tert-butyl pentafluoropropionate. The stability of the intermediate tert-butyl cation facilitates this type of reaction. rsc.org Similarly, pentafluoropropionic anhydride can be used as the acylating agent.
Table 3: Comparison of Acylating Agents
| Acylating Agent | Reactivity | Byproduct |
| Pentafluoropropionyl Chloride | High | HCl |
| Pentafluoropropionic Anhydride | Moderate | Pentafluoropropionic acid |
Pathways Involving Pentafluoropropionic Acid Precursors
Synthesis via Perfluoroacylation Processes
Perfluoroacylation is a direct method for introducing a perfluoroacyl group into a molecule. In the context of synthesizing this compound, this involves the reaction of a tert-butyl alcohol source with a pentafluoropropionylating agent. A highly effective approach for the esterification of sterically hindered tertiary alcohols like tert-butanol (B103910) is the use of an acid anhydride in the presence of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).
The reaction mechanism for DMAP-catalyzed acylation involves the initial nucleophilic attack of DMAP on the pentafluoropropionic anhydride. nih.govutrgv.edu This forms a highly reactive N-pentafluoropropionylpyridinium intermediate. This intermediate is significantly more electrophilic than the anhydride itself, rendering it susceptible to attack by the weakly nucleophilic hydroxyl group of tert-butanol. The sterically hindered alcohol can then react with this activated intermediate to form the desired this compound and regenerate the DMAP catalyst. nih.govutrgv.edusci-hub.st
A key advantage of this method is its ability to proceed under mild, and even solvent-free, conditions, which is beneficial for acid-sensitive substrates like tert-butanol that might otherwise undergo dehydration to isobutene. organic-chemistry.orgmasterorganicchemistry.com The use of a catalytic amount of DMAP (as low as 0.05–2 mol%) can efficiently drive the reaction between equimolar amounts of the alcohol and anhydride to completion, often yielding the ester in high purity after simple workup. organic-chemistry.orgresearchgate.net
While a specific example for the synthesis of this compound using this method is not detailed in the referenced literature, the general applicability to tertiary alcohols and various anhydrides is well-established. organic-chemistry.org The conditions are typically mild and efficient as demonstrated by the following representative examples.
Table 1: DMAP-Catalyzed Esterification of Alcohols with Anhydrides This table illustrates the general applicability of the DMAP-catalyzed acylation method to various alcohols, including tertiary and other sterically hindered examples, with different anhydrides under solvent-free conditions. Data sourced from Ishihara, K. et al. (2007). organic-chemistry.org
Emerging Green Chemistry Synthesis Protocols
In response to the growing need for environmentally benign chemical processes, new synthetic methodologies are being developed that minimize waste, avoid hazardous solvents, and reduce energy consumption.
A novel and sustainable approach for the synthesis of tert-butyl esters, including potentially this compound, utilizes electromagnetic milling technology. libretexts.orgrsc.org This method facilitates the reaction between a carboxylic acid (pentafluoropropionic acid) and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), which serves as the tert-butyl source, under solvent-free and base-free conditions. libretexts.orgnih.gov
The process is conducted in an electromagnetic mill, where the reaction mixture is combined with ferromagnetic rods that act as the grinding media. libretexts.org Under a high-speed rotating magnetic field, these rods become magnetized and charged. This magnetization is believed to play a crucial role in activating the chemical bonds of the reactants. The reaction proceeds without the need for external heating, offering a significant advantage in terms of energy efficiency and making it suitable for thermally sensitive molecules. libretexts.orgnih.gov The entirely neutral reaction environment is particularly beneficial for substrates with sensitive functional groups. libretexts.org
This green methodology has been shown to be effective for a wide array of carboxylic acids, demonstrating its potential as a general route for the synthesis of tert-butyl esters.
Table 2: Synthesis of tert-Butyl Esters via Electromagnetic Milling This interactive table showcases the versatility of the solvent-free, base-free electromagnetic milling method for synthesizing various tert-butyl esters from their corresponding carboxylic acids and (Boc)₂O. Data sourced from Liu, Y. et al. (2024). libretexts.orgnih.gov
Reaction Pathways and Chemical Transformations of Tert Butyl Pentafluoropropionate
Reactivity as an Acylating Agent
The presence of the electron-withdrawing pentafluoropropyl group significantly enhances the electrophilicity of the carbonyl carbon in tert-butyl pentafluoropropionate, making it a competent acylating agent. This reactivity is harnessed in various organic transformations to introduce the pentafluoropropionyl group into a range of molecules.
The primary mechanism of acyl transfer from this compound involves nucleophilic acyl substitution. In this process, a nucleophile attacks the electrophilic carbonyl carbon of the ester. The high electronegativity of the fluorine atoms in the pentafluoropropionyl group inductively withdraws electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack.
The general mechanism proceeds through a tetrahedral intermediate. The stability of the leaving group, the tert-butoxide anion, is a critical factor in the facility of these reactions. While tert-butoxide is a relatively poor leaving group under neutral conditions, the reaction can be promoted under acidic or basic catalysis, or by converting the ester into a more reactive acylating species.
One effective strategy to enhance the acylating ability of tert-butyl esters is their conversion to the corresponding acid chlorides. organic-chemistry.orgresearchgate.netorganic-chemistry.org For instance, the reaction of tert-butyl esters with reagents like thionyl chloride (SOCl₂) can selectively yield acyl chlorides in high yields. organic-chemistry.org This transformation is particularly useful as other esters, such as methyl or ethyl esters, are generally unreactive under these conditions. organic-chemistry.org The resulting pentafluoropropionyl chloride is a much more potent acylating agent due to the excellent leaving group ability of the chloride ion.
The range of substrates that can be acylated by this compound, particularly after its conversion to a more reactive derivative like an acyl chloride, is broad. Common nucleophiles that can undergo acylation include:
Alcohols: To form the corresponding pentafluoropropionate esters.
Amines: To yield pentafluoropropionamides.
Thiols: To produce S-pentafluoropropionyl thioesters.
The choice of reaction conditions is crucial for achieving high yields and selectivity, especially when dealing with substrates containing multiple nucleophilic sites.
Influence of the tert-Butyl Group on Reaction Selectivity
The tert-butyl group is one of the bulkiest alkyl groups commonly used in organic chemistry, and its significant steric hindrance plays a crucial role in directing the outcome of chemical reactions. researchgate.netrsc.org This steric effect, often referred to as the "tert-butyl effect," can influence both the rate and the regioselectivity of reactions involving this compound.
In acylation reactions where this compound acts as the acylating agent, the bulky tert-butyl group can hinder the approach of nucleophiles to the carbonyl carbon. This can lead to lower reaction rates compared to less sterically encumbered esters. However, this steric bulk can also be exploited to achieve selectivity in molecules with multiple reactive sites, where the less hindered sites will react preferentially.
Furthermore, the tert-butyl group can influence the conformational preferences of the molecule, which in turn can affect the accessibility of the reactive center. In deprotection reactions, the steric strain associated with the tert-butyl group can be released upon its cleavage, providing a thermodynamic driving force for the reaction.
Beyond steric effects, the tert-butyl group is also weakly electron-donating through induction. While this electronic effect is generally less pronounced than its steric influence, it can still modulate the reactivity of the ester.
Steric Hindrance Effects in Reaction Kinetics and Stereochemistry
Steric hindrance from the tert-butyl group is a primary determinant of the reaction rates at the ester's carbonyl carbon. The tert-butyl group, with its three methyl substituents, creates a sterically crowded environment that significantly impedes the approach of nucleophiles. libretexts.orglibretexts.org This phenomenon, known as steric hindrance, is a well-documented factor that slows bimolecular nucleophilic substitution (SN2) reactions. libretexts.orgnih.gov
Table 1: Relative Reaction Rates of Esters in Nucleophilic Substitution This interactive table illustrates the generally accepted trend of decreasing reaction rates with increasing steric bulk of the alkyl group in the ester. While specific kinetic data for this compound is not readily available, the trend shown for common acetates is directly applicable.
| Ester Substrate | Alkyl Group | Relative Rate | Primary Steric Factor |
| Methyl Acetate | Methyl | ~100 | Low hindrance |
| Ethyl Acetate | Ethyl | ~50 | Moderate hindrance |
| Isopropyl Acetate | Isopropyl | ~10 | Significant hindrance |
| tert-Butyl Acetate | tert-Butyl | ~1 | Severe hindrance |
Note: The rates are approximate and normalized for comparison to illustrate the impact of steric hindrance.
In terms of stereochemistry, while this compound itself is achiral, the steric bulk of the tert-butyl group can play a crucial role in reactions that introduce a new stereocenter. The voluminous nature of the group can direct the approach of an incoming reagent to the less hindered face of a molecule, potentially leading to high diastereoselectivity in subsequent transformations.
Electronic Effects in Reaction Mechanisms
The electronic effects within this compound are a result of the opposing influences of the alkyl and fluoroalkyl groups. differencebetween.comchemrxiv.org Electronic effects describe the influence of bonding electrons on the structure, reactivity, and properties of a molecule. differencebetween.compharmacy180.com
The pentafluoropropyl group (C2F5) is a powerful electron-withdrawing group. The high electronegativity of the five fluorine atoms creates a strong inductive effect, pulling electron density away from the carbonyl carbon. This polarization increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. pharmacy180.comnih.gov The introduction of fluorine atoms into an organic compound can selectively influence its polarity and chemical reactivity. nih.gov
Conversely, the tert-butyl group is weakly electron-donating through induction. rsc.org This effect slightly reduces the electrophilicity of the carbonyl carbon. However, the electron-withdrawing effect of the pentafluoropropyl group is significantly stronger and is the dominant electronic factor influencing the reactivity of the carbonyl group.
Table 2: Electronic Influence of Substituent Groups This table quantifies the electronic effect of relevant substituent groups using the Taft parameter (σ*), which measures the polar/inductive effect. A more positive value indicates a stronger electron-withdrawing effect.
| Substituent Group | Taft Parameter (σ*) | Electronic Effect |
| -CH3 (Methyl) | 0.00 | Reference |
| -C(CH3)3 (tert-Butyl) | -0.30 | Electron-donating |
| -CF3 (Trifluoromethyl) | +0.92 | Strongly electron-withdrawing |
| -C2F5 (Pentafluoroethyl) | ~+1.0 | Very strongly electron-withdrawing |
Note: The value for pentafluoroethyl is an approximation based on the known strong withdrawing effect of perfluoroalkyl chains.
Transformations Involving the Pentafluoropropyl Moiety
Beyond reactions at the ester carbonyl, the pentafluoropropyl group itself can undergo specific chemical transformations, characteristic of highly fluorinated compounds.
Reactions of the Perfluorinated Carbon Chain
Perfluorinated carbon chains are known for their high thermal and chemical stability due to the strength of the carbon-fluorine bond. However, they are not completely inert and can participate in several types of reactions.
One significant transformation is hydrodefluorination , which involves the replacement of a C-F bond with a C-H bond. This can be achieved using various reducing agents, often in the presence of a transition-metal catalyst. dntb.gov.ua Another potential reaction is defluorinative functionalization , where a C-F bond is cleaved and a new bond is formed with a different atom or functional group. nsf.gov This process often requires potent Lewis acids or organometallic reagents to facilitate fluoride abstraction. nsf.gov
Perfluorinated esters can also be converted to other perfluorinated functional groups. For instance, they can react with non-hydroxylic nucleophiles to yield perfluorinated acyl fluorides or ketones. google.com Furthermore, under certain environmental or metabolic conditions, long-chain perfluorinated compounds can degrade into shorter-chain perfluorinated carboxylic acids. epa.gov
Functionalization through Principles of Fluorine Chemistry
The principles of modern fluorine chemistry offer pathways to selectively modify the pentafluoropropyl moiety. lew.ro A key strategy is defluorinative cross-coupling . This approach involves the activation of one or more C-F bonds, typically via an organometallic intermediate, followed by coupling with another molecule. For example, anionic palladium(II) fluoroalkyl complexes have been shown to undergo fluoride abstraction followed by migratory insertion and reductive elimination, achieving a net defluorinative arylation. nsf.gov Such strategies could potentially be adapted to convert the pentafluoropropyl group in this compound into a variety of other functionalized moieties.
Plasma chemistry also provides methods for functionalizing fluorinated structures. The use of fluorocarbon gases like tetrafluoroethane in plasma-enhanced chemical vapor deposition can lead to the formation of new fluoropolymer networks. nih.gov Similarly, plasmas containing sulphur hexafluoride (SF6) can be used to add new functionalities to surfaces by generating a source of reactive fluorine atoms and fluorinated radicals. nih.gov These advanced techniques highlight the potential for modifying the perfluorinated chain through controlled C-F bond cleavage and reformation.
Advanced Applications in Chemical Science
Role as a Building Block in Fluorine Chemistry
In the realm of fluorine chemistry, tert-butyl pentafluoropropionate is a versatile building block. It serves as a precursor for novel fluorinated compounds and as a reagent for introducing perfluorinated sections into other molecules.
The chemical reactivity of this compound allows it to be a starting point for creating new and complex fluorine-containing molecules. nih.gov The presence of fluorine in organic compounds can significantly enhance properties such as metabolic stability and bioavailability, making them valuable in the development of pharmaceuticals and agrochemicals. nih.gov The synthesis of these novel compounds often involves leveraging the unique electronic effects and reactivity of the fluorinated portion of the this compound molecule.
A significant application of this compound is in the introduction of perfluorinated groups into organic molecules. The perfluoro-tert-butyl (PFtB) group, in particular, is noted for its substantial steric bulk and strong electron-withdrawing nature. nih.gov The incorporation of such moieties can have a profound impact on the properties of the parent molecule, which is advantageous in the design of functional materials and drugs. nih.gov While the direct introduction of the PFtB group can be challenging, reagents derived from or related to this compound offer pathways to achieve this transformation. nih.govcas.cn
Applications in Polymer Chemistry
The utility of this compound extends into polymer chemistry, where it is used both as a monomer and as a precursor for creating functional polymeric materials.
This compound and its derivatives can serve as monomers in polymerization reactions. youtube.comusm.edu The process of polymerization involves linking these monomer units together to form a long polymer chain. youtube.com The resulting fluorinated polymers often exhibit desirable properties such as high thermal stability and chemical resistance, which are imparted by the fluorine content. These materials find use in a variety of specialized applications.
Beyond direct polymerization, derivatives of this compound are valuable as precursors for functional polymers. For instance, semifluorinated polymer surfactants have been synthesized using a monomethyl poly(ethylene glycol) (mPEG) as a hydrophilic head group and multiple perfluoro-tert-butyl (PFtB) groups as the fluorophilic tail. rsc.org These polymers can self-assemble in aqueous solutions to form nanoparticles, demonstrating potential for applications in drug delivery and as imaging agents. rsc.orgnih.gov The ability to modify these polymers allows for the creation of materials with tailored functionalities.
Strategic Use as a Protecting Group in Organic Synthesis
In the complex world of organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups. The tert-butyl group, a component of this compound, is a well-established protecting group, particularly for carboxylic acids and alcohols. stackexchange.comlibretexts.orgorganic-chemistry.org
The tert-butyl ester, for example, is stable under many reaction conditions but can be selectively removed, typically with acid. libretexts.orgorganic-chemistry.org This allows chemists to perform reactions on other parts of a molecule without affecting the protected carboxylic acid. The selection of a protecting group is a critical strategic decision in a multi-step synthesis, and the tert-butyl group offers a robust option that is inert to a wide range of conditions. stackexchange.com In carbohydrate synthesis, for example, introducing a tert-butyl group onto aromatic protecting groups has been shown to improve the solubility of certain derivatives, enhancing the efficiency of glycosylation reactions. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | tert-butyl 2,2,3,3,3-pentafluoropropanoate |
| Molecular Formula | C₇H₉F₅O₂ |
| Molecular Weight | 220.14 g/mol |
| CAS Number | 55258-28-1 |
Protection of Carboxylic Acids
The protection of carboxylic acids is a fundamental and often indispensable strategy in multi-step organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products. The temporary masking of a carboxylic acid's reactivity prevents it from interfering with reactions targeting other functional groups within the molecule. The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its robustness under a variety of reaction conditions and its selective removal under specific acidic conditions.
The stability of the tert-butyl ester arises from the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from nucleophilic attack. This characteristic renders it inert to many reagents, including organometallics, hydrides, and basic conditions used for the hydrolysis of other ester types, such as methyl or ethyl esters.
Common methods for the introduction of the tert-butyl protecting group to a carboxylic acid include:
Acid-catalyzed addition to isobutylene (B52900): This is a traditional and widely used method where the carboxylic acid is reacted with an excess of isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or a sulfonic acid resin.
Reaction with tert-butanol (B103910) and a coupling agent: Dehydrating coupling agents can facilitate the esterification of a carboxylic acid with tert-butanol.
Use of tert-butylating agents: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl 2,2,2-trichloroacetimidate can be used to install the tert-butyl group under milder conditions.
The deprotection of a tert-butyl ester is typically achieved by treatment with strong acids, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then typically scavenged by the counter-ion or a scavenger additive. This selective removal in the presence of other acid-labile groups can be challenging but is crucial for synthetic efficiency.
Enabling Selective Functionalization
The strategic use of protecting groups, such as the tert-butyl ester for carboxylic acids, is a cornerstone of selective functionalization in organic synthesis. By temporarily masking a reactive site, chemists can direct reactions to other parts of a molecule with high precision.
Once the carboxylic acid is protected as a tert-butyl ester, a wide array of chemical transformations can be performed on other functional groups present in the molecule without affecting the masked carboxyl group. For example, a molecule containing both a hydroxyl and a carboxylic acid group can be selectively acylated or oxidized at the hydroxyl position after the carboxylic acid has been protected.
Furthermore, the differential stability of various protecting groups allows for orthogonal protection strategies. In a molecule with multiple functional groups, each can be protected with a group that can be removed under a unique set of conditions. For instance, a carboxylic acid might be protected as a tert-butyl ester (acid-labile), while a hydroxyl group is protected as a silyl (B83357) ether (fluoride-labile) and an amine as a carbamate (B1207046) (removable by hydrogenolysis). This orthogonality enables the selective deprotection and subsequent functionalization of each site independently, providing a powerful tool for the synthesis of complex architectures.
The ability to selectively unmask the carboxylic acid by removing the tert-butyl group at a desired stage allows for its participation in subsequent reactions, such as amide bond formation, reduction to an alcohol, or conversion to other carbonyl derivatives. This level of control is paramount in the total synthesis of natural products and the preparation of active pharmaceutical ingredients.
Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation
Spectroscopic Characterization
Spectroscopy is fundamental to the analysis of tert-butyl pentafluoropropionate, with each method offering a unique window into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of this compound by probing the magnetic environments of its hydrogen, carbon, and fluorine nuclei.
The proton NMR spectrum of this compound is characterized by its simplicity, which arises from the high degree of symmetry in the tert-butyl group. The nine protons on the three methyl groups are chemically and magnetically equivalent. Consequently, they produce a single, sharp signal (a singlet) in the spectrum, as there are no adjacent protons to cause spin-spin splitting. The chemical shift of this singlet typically appears in the upfield region of the spectrum, a characteristic feature of protons on a carbon adjacent to an oxygen atom in an ester linkage.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| (CH₃)₃C- | 1.5 | Singlet | 9H |
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, four distinct carbon signals are expected. The carbons of the highly electronegative pentafluoroethyl group are significantly influenced by the attached fluorine atoms, leading to complex splitting patterns (coupling) and shifts to lower field. The carbonyl carbon also appears at a characteristic downfield position. In contrast, the carbons of the tert-butyl group are found further upfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm (Predicted) | Multiplicity (JCF) |
| (C H₃)₃C- | ~28 | Quartet |
| (CH₃)₃C - | ~83 | Singlet |
| -C F₂- | ~108 | Triplet of Quartets |
| -C F₃ | ~118 | Quartet of Triplets |
| -C =O | ~158 | Triplet |
¹⁹F NMR is particularly informative for fluorinated compounds, offering high sensitivity and a wide range of chemical shifts. In this compound, the fluorine atoms are in two different chemical environments: the trifluoromethyl (-CF₃) group and the difluoromethylene (-CF₂-) group. This results in two distinct signals in the ¹⁹F NMR spectrum. These signals exhibit mutual spin-spin coupling, with the -CF₃ signal appearing as a triplet (due to coupling with the two adjacent -CF₂- fluorines) and the -CF₂- signal appearing as a quartet (due to coupling with the three adjacent -CF₃- fluorines).
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine Environment | Chemical Shift (δ) ppm (Predicted, relative to CFCl₃) | Multiplicity | Coupling Constant (JFF) (Hz) |
| -CF ₃ | ~ -82 | Triplet | ~ 8-12 |
| -CF ₂- | ~ -123 | Quartet | ~ 8-12 |
Infrared (IR) Spectroscopy for Vibrational Fingerprinting
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group in the ester, typically found in the range of 1750-1770 cm⁻¹. Another set of intense bands, characteristic of organofluorine compounds, appears in the 1100-1300 cm⁻¹ region, corresponding to the C-F bond stretching vibrations. The spectrum also contains bands related to the C-H bending and stretching of the tert-butyl group.
Table 4: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H stretching (tert-butyl) | 2980-2950 | Medium |
| C=O stretching (ester) | 1770-1750 | Strong, Sharp |
| C-H bending (tert-butyl) | 1480-1460 | Medium |
| C-F stretching | 1300-1100 | Very Strong |
| C-O stretching (ester) | 1250-1150 | Strong |
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound (molecular weight: 220.14 g/mol ), the mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z 220.
A predominant fragmentation pathway involves the cleavage of the C-O bond to form the highly stable tert-butyl cation, which would be observed as a base peak at m/z 57. Another characteristic fragmentation is the loss of a methyl radical (CH₃•) from the tert-butyl group to form an ion at m/z 205. Other fragments corresponding to the loss of the entire tert-butyl group (m/z 163) or parts of the fluorinated chain are also anticipated.
Table 5: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Predicted) | Identity of Fragment |
| 220 | [C₇H₉F₅O₂]⁺ (Molecular Ion) |
| 205 | [M - CH₃]⁺ |
| 163 | [C₃F₅O₂]⁺ |
| 119 | [C₂F₅]⁺ |
| 57 | [(CH₃)₃C]⁺ (tert-butyl cation) |
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds. In EI-MS, molecules are bombarded with high-energy electrons, typically at 70 electron volts (eV), causing ionization and subsequent fragmentation. uni-saarland.de The resulting fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information. uni-saarland.de
For tert-Butyl-substituted compounds, a characteristic fragmentation pathway involves the loss of a methyl radical (CH₃•) from the tert-butyl group, leading to the formation of a stable tertiary carbocation. researchgate.net This initial fragmentation is often a dominant process due to the energetic favorability of forming a stable carbocation. uni-saarland.de Subsequent fragmentation events can occur, involving the elimination of neutral molecules or further radical losses, which provides deeper insight into the molecular structure. researchgate.netmiamioh.edu The analysis of these fragmentation patterns, including the mass-to-charge ratio (m/z) and relative abundance of each fragment ion, allows for the confident identification of the compound. uni-saarland.de
The fragmentation of the molecular ion (the ionized, unfragmented molecule) is a unimolecular process, meaning the fragmentation pathways depend on the ion's structure and internal energy. uni-saarland.de Odd-electron molecular ions, such as those formed in EI, can undergo direct cleavage to produce an even-electron ion and a neutral radical. libretexts.org
A hypothetical fragmentation of this compound under EI-MS would likely initiate with the loss of a methyl group to form a stable cation. Further fragmentation could involve the pentafluoropropionyl group.
Table 1: Hypothetical Major EI-MS Fragmentation of this compound
| Fragment Description | Structure | m/z (Mass-to-Charge Ratio) |
| Loss of a methyl radical | [C₆H₆F₅O₂]⁺ | 205 |
| Loss of the tert-butyl group | [C₃F₅O]⁺ | 147 |
| Loss of isobutylene (B52900) | [C₃HF₅O₂]⁺• | 164 |
Hyphenated GC-MS Techniques for Complex Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This makes it an invaluable tool for the analysis of complex mixtures containing multiple components. nih.gov The GC separates the individual compounds in the mixture based on their volatility and interaction with the stationary phase of the GC column. youtube.com As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. scispec.co.th
This technique allows for both the qualitative and quantitative analysis of individual components in a mixture. nih.gov For instance, in the analysis of essential oils or environmental samples, GC-MS can identify and quantify dozens of compounds in a single run. researchgate.net The retention time from the GC provides one level of identification, while the mass spectrum provides a definitive structural fingerprint. youtube.comresearchgate.net The use of internal standards can improve the accuracy of quantification. nih.gov Modern GC-MS instruments, such as those with triple quadrupole mass analyzers, offer enhanced sensitivity and selectivity, allowing for the detection of trace-level components in complex matrices. nih.gov
For a sample containing this compound alongside other volatile compounds, GC-MS would first separate the ester from the other components. The subsequent mass spectrum of the isolated this compound would then confirm its identity through its characteristic fragmentation pattern.
Chromatographic Separation Techniques
Gas Chromatography (GC) for Purity and Quantitative Analysis
Gas Chromatography (GC) is a widely used analytical technique for determining the purity of volatile compounds and for their quantitative analysis. researchgate.net The method relies on the partitioning of analytes between a stationary phase, which is a high-boiling liquid coated on a solid support within a column, and a mobile phase, which is an inert gas. youtube.com The time it takes for a compound to travel through the column and reach the detector is known as its retention time, a characteristic property that can be used for identification. youtube.com
For purity analysis, a GC chromatogram of a sample will show a single major peak if the compound is pure. The presence of additional peaks indicates the presence of impurities. The area under each peak is proportional to the amount of the corresponding compound, allowing for the determination of the percent purity by calculating the relative area of the main peak. youtube.com
Quantitative analysis by GC involves creating a calibration curve using standards of known concentration. nih.gov By running the unknown sample under the same conditions and measuring the peak area of the analyte, its concentration can be determined from the calibration curve. nih.gov The precision of GC methods is often high, with low relative standard deviations (RSDs) for repeated measurements. nih.gov
Table 2: Example GC Parameters for Purity Analysis of this compound
| Parameter | Value |
| Column | Capillary column (e.g., DB-5ms) |
| Injection Temperature | 250 °C |
| Oven Temperature Program | Initial 50 °C, ramp to 280 °C |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) |
High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. chromatographyonline.com It is particularly useful for monitoring the progress of chemical reactions by tracking the consumption of reactants and the formation of products over time. bridgewater.edu The ability to obtain rapid and quantitative results makes HPLC a valuable tool for understanding reaction kinetics and optimizing reaction conditions. chromatographyonline.com
Modern ultra-high-performance liquid chromatography (UHPLC) systems, with their use of sub-2-μm particle columns, can achieve very fast separations, with cycle times as low as 1.5 minutes. chromatographyonline.com This allows for near real-time monitoring of chemical reactions. chromatographyonline.com By taking aliquots from a reaction mixture at different time points and injecting them into the HPLC, a series of chromatograms can be generated. bridgewater.edu The peak areas of the reactants and products in these chromatograms can be used to determine their concentrations, providing data to plot reaction profiles and calculate reaction rates. bridgewater.edu
For a reaction involving this compound, such as its synthesis or hydrolysis, HPLC could be employed to monitor the disappearance of the starting materials and the appearance of the ester product or its degradation products, respectively.
Thermal Analysis Methods
Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov It is a primary method for assessing the thermal stability of materials, including small molecules and large biomolecules like proteins. nih.govatascientific.com.au The resulting DSC thermogram provides information about various thermal events, such as melting, crystallization, and decomposition. nih.gov
A key parameter obtained from a DSC experiment is the melting temperature (Tm), which is the temperature at which the material transitions from a solid to a liquid state and is observed as a peak in the thermogram. atascientific.com.au The enthalpy of the transition (ΔH), calculated from the area under the peak, represents the energy required to induce the thermal event. nih.govtainstruments.com A higher Tm generally indicates greater thermal stability. atascientific.com.au DSC is highly reproducible and can be used to compare the thermal stability of different batches of a compound or to study the effects of formulation on stability. nih.gov
For this compound, a DSC analysis would reveal its melting point and provide a measure of its thermal stability. This information is crucial for understanding its physical properties and for storage and handling considerations.
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energetic properties of a molecule.
Geometry Optimization and Molecular Structure Prediction
A foundational step in computational chemistry is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For tert-Butyl pentafluoropropionate, this process would involve calculating the forces on each atom and iteratively adjusting their positions until a stable conformation with the lowest possible energy is achieved.
Illustrative Predicted Molecular Geometry of this compound:
| Parameter | Predicted Value |
| C=O Bond Length | ~1.20 Å |
| C-O (Ester) Bond Length | ~1.35 Å |
| O-C (tert-Butyl) Bond Length | ~1.48 Å |
| C-C (Carbonyl) Bond Length | ~1.52 Å |
| C-F Bond Lengths | ~1.34 - 1.36 Å |
| C-O-C Bond Angle | ~118° |
| O=C-O Bond Angle | ~125° |
Note: The data in this table is illustrative and based on typical values for similar functional groups. Actual values would be determined through specific quantum chemical calculations.
Vibrational Frequencies and Spectroscopic Correlation
Once the optimized geometry of this compound is obtained, its vibrational frequencies can be calculated. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms within the molecule. The calculated vibrational spectrum can then be correlated with experimental infrared (IR) and Raman spectroscopy data, aiding in the interpretation and assignment of experimental spectra.
The vibrational modes of this compound would be characterized by distinct frequencies for its functional groups. For instance, a strong absorption band corresponding to the C=O stretching of the ester group would be expected, along with characteristic frequencies for C-F and C-O stretching, and the various vibrations of the tert-butyl group. Computational studies on other fluorinated organic molecules have demonstrated a good correlation between calculated and experimental vibrational spectra.
Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch | ~1750 - 1770 |
| C-F Stretches | ~1100 - 1300 |
| C-O Stretch (Ester) | ~1200 - 1300 |
| C-H Stretches (tert-Butyl) | ~2950 - 3000 |
| C-C Stretches | ~900 - 1100 |
Note: This data is for illustrative purposes. The exact frequencies would be obtained from specific calculations and may be scaled to better match experimental data.
Electronic Structure and Bonding Analysis
Quantum chemical calculations offer a deep understanding of the electronic structure and chemical bonding within a molecule. Analyses such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be employed to determine the distribution of electron density and the nature of the chemical bonds in this compound.
Illustrative Predicted Mulliken Atomic Charges for this compound:
| Atom | Predicted Charge (a.u.) |
| Carbonyl Carbon (C=O) | +0.6 to +0.8 |
| Carbonyl Oxygen (C=O) | -0.5 to -0.7 |
| Ester Oxygen (C-O-C) | -0.4 to -0.6 |
| Fluorine Atoms | -0.3 to -0.5 |
| Carbons in CF₂ and CF₃ | +0.4 to +0.7 |
Note: The values in this table are illustrative and depend on the specific computational method and basis set used.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone.
Transition State Characterization and Kinetic Studies
By mapping the potential energy surface of a reaction, computational chemistry can identify and characterize transition states—the high-energy structures that connect reactants and products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For reactions involving this compound, such as its hydrolysis or reactions with nucleophiles, computational methods could be used to locate the transition state structures. From these structures and their energies, important kinetic parameters like the activation energy (Ea) and the rate constant (k) can be calculated using transition state theory.
Illustrative Kinetic Data for a Hypothetical Reaction of this compound:
| Reaction Parameter | Predicted Value |
| Activation Energy (Ea) | 15 - 25 kcal/mol |
| Pre-exponential Factor (A) | 10¹⁰ - 10¹³ s⁻¹ |
| Rate Constant (k) at 298 K | Varies depending on Ea |
Note: This data is hypothetical and for illustrative purposes. Actual values would be specific to the reaction being studied.
Energetic Profiles of Synthetic Pathways
Computational modeling can be used to construct detailed energetic profiles, or reaction coordinate diagrams, for the synthetic pathways leading to this compound. These profiles map the energy of the system as it progresses from reactants to products, passing through any intermediates and transition states.
By comparing the energetic profiles of different potential synthetic routes, it is possible to predict the most favorable pathway, identify potential side reactions, and understand the factors that control the reaction's outcome. For the synthesis of this compound, this could involve modeling the esterification of pentafluoropropionic acid with tert-butanol (B103910) or other related reactions. Such computational insights can be invaluable for optimizing reaction conditions and improving yields in a laboratory setting.
Structure-Reactivity Relationship Studies
General chemical principles suggest that the reactivity of this compound would be governed by the interplay of the bulky tert-butyl group and the highly electronegative pentafluoropropyl chain.
Influence of Steric and Electronic Factors
The tert-butyl group is known to exert a significant steric hindrance. This bulkiness would likely shield the carbonyl carbon from nucleophilic attack, thereby decreasing the rate of reactions such as hydrolysis or transesterification compared to less hindered esters (e.g., methyl or ethyl pentafluoropropionate).
Electronically, the five fluorine atoms on the propionate moiety are powerful electron-withdrawing groups. This inductive effect would make the carbonyl carbon more electrophilic and thus, in the absence of steric hindrance, more susceptible to nucleophilic attack. However, the steric bulk of the tert-butyl group is expected to be the dominant factor in many reactions.
Fluorine Effects on Molecular Properties and Reactivity
The introduction of fluorine atoms into organic molecules profoundly alters their physical and chemical properties. In the case of this compound, the following effects can be anticipated:
Enhanced Electrophilicity: The strong electron-withdrawing nature of the pentafluoroethyl group (-CF₂CF₃) would significantly increase the partial positive charge on the carbonyl carbon, making it a harder electrophile.
Conformational Influence: Fluorine substitution can influence the conformational preferences of the molecule. The gauche effect, for instance, might favor specific rotational isomers around the C-C bonds of the propionate chain. Computational studies on the related perfluoropropionic acid have shown the existence of multiple stable conformers.
Lipophilicity: The replacement of hydrogen with fluorine generally increases a molecule's lipophilicity, which would affect its solubility and partitioning behavior in different solvent systems.
While direct experimental or computational data for this compound is not available in the reviewed literature, the behavior of other fluorinated esters and related molecules provides a basis for these predictions. Further research through dedicated computational modeling, such as Density Functional Theory (DFT) calculations, would be necessary to quantify these effects and provide a detailed understanding of the structure-reactivity landscape of this specific compound.
Q & A
Q. What degradation pathways occur under advanced oxidation processes (AOPs), and how can byproducts be mitigated?
- Methodological Answer : Study degradation using UV/Fenton systems:
- React this compound with Fe²⁺/H₂O₂ at neutral pH.
- Monitor via LC-QTOF-MS to identify intermediates (e.g., pentafluoropropionic acid, CO₂).
- Propose mitigation strategies: Add tert-butanol as a •OH scavenger or use TiO₂ photocatalysts for complete mineralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
